methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a brominated indole core, which can be crucial for its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available precursors
Bromination of Indole: Indole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions to yield 5-bromoindole.
Protection with Boc Group: The 5-bromoindole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Esterification: The final step involves the esterification of the protected intermediate with methyl 3-bromo-2-aminopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The indole core can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DCM or DMF, and bases like potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Deprotection: The free amine derivative.
Oxidation/Reduction: Oxidized or reduced forms of the indole core.
Scientific Research Applications
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. Generally, the brominated indole core can interact with various biological targets, such as enzymes or receptors, through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: Lacks the bromine atom and Boc protecting group, making it less reactive.
5-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ester and Boc-protected amine.
N-Boc-3-(5-bromo-1H-indol-3-yl)alanine: Similar structure but with an alanine backbone instead of a propanoate.
Uniqueness
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the combination of the brominated indole core, the Boc-protected amino group, and the ester functionality. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H21BrN2O4 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl 3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22) |
InChI Key |
DVEFXAQUJXRVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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